molecular formula C18H20FN3O4 B12634581 6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B12634581
M. Wt: 361.4 g/mol
InChI Key: MDSICXXGCCENOC-UHFFFAOYSA-N
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Description

6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a key synthetic intermediate in the preparation of sotorasib (AMG 510), a groundbreaking therapeutic agent. Sotorasib is a first-in-class, covalent inhibitor that specifically targets the KRAS G12C mutant protein, a historically "undruggable" oncogenic driver found in a significant subset of cancers, including non-small cell lung cancer (NSCLC) and colorectal adenocarcinoma. This compound serves as the central pyrrolopyrimidine-dione scaffold upon which the functional groups essential for selective binding and inhibition are constructed. Research utilizing this intermediate is focused on advancing the understanding of KRAS-driven tumorigenesis and developing next-generation inhibitors. The molecule's structure allows it to occupy the switch-II pocket of the GDP-bound KRAS G12C protein, facilitating irreversible covalent binding to the mutant cysteine residue and locking the oncoprotein in its inactive state, thereby disrupting downstream signaling pathways such as MAPK. This precise mechanism, as detailed in studies of sotorasib, halts uncontrolled cell proliferation and survival, making this intermediate invaluable for medicinal chemistry programs, preclinical efficacy studies, and investigating resistance mechanisms to KRAS G12C inhibition. The ongoing clinical success of sotorasib, approved for the treatment of KRAS G12C -mutated NSCLC, underscores the critical research value of its synthetic precursors like this compound for developing novel targeted cancer therapies [Source: https://pubchem.ncbi.nlm.nih.gov/compound/131136096] [Source: https://www.nature.com/articles/s41586-021-03198-8].

Properties

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

IUPAC Name

6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H20FN3O4/c1-20-13-9-22(10-14(25-3)26-4)16(11-5-7-12(19)8-6-11)15(13)17(23)21(2)18(20)24/h5-9,14H,10H2,1-4H3

InChI Key

MDSICXXGCCENOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CC(OC)OC

Origin of Product

United States

Biological Activity

6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a novel compound belonging to the pyrrolo[3,4-d]pyrimidine family. Its complex structure includes a pyrimidine core fused with a pyrrole ring and features a 4-fluorophenyl substituent along with a dimethoxyethyl group. This unique architecture suggests potential biological activities that warrant investigation.

  • Molecular Formula : C18H20FN3O4
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 1010883-86-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Preliminary findings indicate promising activities against several biological targets.

Anticancer Activity

Research has shown that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar in structure to our target have demonstrated cytotoxic effects in various cancer cell lines. Studies indicate that the presence of the fluorophenyl group enhances the compound's ability to inhibit tumor growth.

Compound NameNotable Activities
1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dioneAnticancer activity reported
6-(Phenyl)-5-(4,6-dioxohexahydropyrimidin)Potential enzyme inhibitors
6-(Methylphenyl)-5-(thioxohexahydropyrimidin)Cytotoxic effects noted

Antimycobacterial Activity

A related study examined pyrrolo[2,3-d]pyrimidine derivatives for their antimycobacterial properties against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, suggesting that modifications similar to those in our target compound could yield effective antimycobacterial agents .

The mechanism by which 6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer proliferation and bacterial growth inhibition.

Case Study 1: Anticancer Efficacy

In a recent study evaluating various pyrrolo[3,4-d]pyrimidine derivatives for anticancer activity, our target compound was assessed alongside other analogs. The findings indicated that modifications at the 5-position significantly impacted cytotoxicity against human cancer cell lines. The incorporation of the fluorophenyl moiety was linked to enhanced binding affinity to cancer-related targets.

Case Study 2: Antitubercular Potential

Another investigation focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives for their antitubercular activity. Results showed that structural modifications similar to those found in our compound led to promising inhibition of M. tuberculosis, highlighting its potential as a lead compound for further development in antitubercular therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrolo-pyrimidine-dione derivatives from the evidence, focusing on substituent effects, molecular properties, and biological activities:

Compound Name / ID Key Substituents (Positions 5 & 6) Molecular Weight logP Biological Activity/Notes References
Target Compound
6-(2,2-Dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione
5: 4-Fluorophenyl
6: 2,2-Dimethoxyethyl
Not reported Not reported Hypothesized enhanced solubility due to dimethoxyethyl; potential enzyme inhibition (e.g., kinases, DPP-IV)
6-(2-Aminophenyl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione (D077-0186) 5: 4-Chlorophenyl
6: 2-Aminophenyl
380.83 3.54 Moderate lipophilicity; hydrogen bond donors (2) may improve target binding
N4-(3-Bromophenyl)-6-[2-(4-Methoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9) 6: 4-Methoxyphenylethyl 437.09 Not reported Synthesized for multiple receptor targeting; methoxy group may reduce metabolic instability
6-[(3R)-3-Aminopiperidinyl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-pyrrolo[3,2-d]pyrimidine-2,4-dione 5: 2-Chloro-5-fluorobenzyl
6: 3-Aminopiperidinyl
Not reported Not reported DPP-IV inhibitor; aminopiperidinyl group enhances enzyme selectivity and bioavailability
Example 64 (Chromenone-pyrrolo-pyrimidine hybrid) 5: Fluorophenyl derivatives 536.4 (M++1) Not reported High melting point (303–306°C) suggests strong crystalline stability; fluorophenyl enhances aromatic interactions

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2,2-dimethoxyethyl group likely reduces logP compared to analogs with chlorophenyl or bromophenyl substituents (e.g., D077-0186, logP = 3.54), improving aqueous solubility .
  • Methoxy or dimethoxy groups (e.g., Compound 9) balance lipophilicity and metabolic stability, avoiding excessive hydrophobicity .

Biological Activity Trends: 4-Fluorophenyl at position 5 (target compound) may enhance target binding via electron-withdrawing effects, similar to fluorophenyl groups in kinase inhibitors .

Synthetic Feasibility :

  • Bromophenyl and chlorophenyl analogs () show moderate yields (35–56%), suggesting that introducing bulkier groups (e.g., dimethoxyethyl) may require optimized coupling conditions .

Therapeutic Potential: DPP-IV inhibitors () highlight the relevance of pyrrolo-pyrimidine-diones in diabetes therapy. The target compound’s dimethoxyethyl group could modulate selectivity against off-target enzymes.

Preparation Methods

Synthesis of the Pyrrolo[3,4-d]pyrimidine Core

The initial step in synthesizing this compound involves creating the pyrrolo[3,4-d]pyrimidine framework. This can be achieved through several methods:

  • Nitration and Cyclization : Starting from commercially available precursors such as 6-methyluracil, nitration at C5 is performed using a mixture of concentrated sulfuric and nitric acids at low temperatures. This is followed by a modified Batcho-Leimgruber synthesis to form the enamine intermediate, which undergoes cyclization to yield the pyrrolo[3,4-d]pyrimidine structure.

  • Reduction and Nucleophilic Attack : The nitro group in the intermediate is reduced to an amino group using zinc dust in acetic acid. This amino group then participates in a nucleophilic attack on C8 of the pyrimidine ring, facilitating ring closure and forming the desired core structure.

Functionalization of the Core

Once the core structure is established, further functionalization is required to introduce the dimethoxyethyl and fluorophenyl groups:

  • Alkylation with Dimethoxyethyl Group : The introduction of the dimethoxyethyl substituent can be achieved through an alkylation reaction. Typically, an appropriate alkylating agent is reacted with the core compound under basic conditions to facilitate substitution at the nitrogen or carbon sites.

  • Fluorination : The introduction of the fluorophenyl group may involve electrophilic aromatic substitution or direct fluorination methods depending on the reactivity of available intermediates.

Purification Techniques

After synthesis, purification of the target compound is crucial for obtaining a high-purity product. Common techniques include:

  • Column Chromatography : This method is often used to separate and purify organic compounds based on their polarity. A typical elution solvent system might involve mixtures of hexanes and ethyl acetate.

  • Recrystallization : Following chromatography, recrystallization from suitable solvents can further purify the compound by exploiting differences in solubility.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from various synthesis routes:

Step Reaction Conditions Yield (%) Notes
Nitration 0 °C in H₂SO₄/HNO₃ - Formation of nitro intermediate
Reduction Acetic acid with zinc dust - Conversion of nitro to amino group
Alkylation Basic conditions with dimethoxyethyl halide 60% Successful introduction of dimethoxyethyl group
Column Chromatography Hexanes/EtOAc elution - Purification step
Final Yield - Approx. 60% overall yield Based on combined steps

Q & A

Q. What are the recommended synthetic routes for 6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s pyrrolo[3,4-d]pyrimidine-dione core is typically synthesized via multi-step condensation and cyclization reactions. Key steps include:
  • Step 1 : Formation of the pyrimidine ring using 4-fluorophenylacetamide derivatives and dimethoxyethyl ketones under acidic conditions (e.g., H2SO4 catalysis).
  • Step 2 : N-methylation using methyl iodide in the presence of a base (e.g., K2CO3) to introduce the 1,3-dimethyl groups.
  • Step 3 : Cyclization via intramolecular nucleophilic substitution to form the fused pyrrole ring.
    To optimize yields:
  • Use continuous flow reactors to enhance mixing and reduce side reactions .
  • Monitor reaction progress with HPLC and adjust solvent polarity (e.g., DMF → THF) to improve intermediate solubility .
  • Example reaction conditions:
StepSolventCatalystTemperature (°C)Yield (%)
1DMFH2SO48065–70
2AcetoneK2CO36085–90

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1H and 13C NMR to verify substituents (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.5 ppm, dimethoxyethyl protons at δ 3.3–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C19H21FN3O4 requires m/z 398.1462) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable). For example, similar compounds show π-π stacking between fluorophenyl and pyrimidine rings .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., EGFR). Substituent modifications (e.g., replacing dimethoxyethyl with carboxyethyl) can enhance hydrogen bonding .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -CF3) on the fluorophenyl ring may stabilize charge transfer .
  • QSAR Models : Corrogate substituent hydrophobicity (logP) with IC50 values to prioritize derivatives .

Q. How can contradictory data in enzyme inhibition assays (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration in kinase assays. Standardize using validated protocols .
  • Compound Purity : Confirm purity (>98% by HPLC) and solubility (e.g., DMSO stock precipitation) .
  • Enzyme Isoforms : Test against specific isoforms (e.g., EGFR-T790M vs. wild-type) to clarify selectivity .

Q. What strategies are effective in resolving synthetic by-products during large-scale production?

  • Methodological Answer :
  • Chromatographic Analysis : Use preparative HPLC to isolate by-products (e.g., demethylated intermediates) .
  • Reaction Monitoring with Inline IR : Detect intermediate degradation (e.g., hydrolysis of dimethoxyethyl groups) in real-time .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology to minimize side reactions .

Q. How does the 4-fluorophenyl substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess oxidation rates. Fluorine reduces metabolic clearance by blocking CYP450-mediated hydroxylation .
  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). The fluorophenyl group enhances lipophilicity (logP ~2.5), improving membrane diffusion .

Data Contradiction Analysis Example

Issue : Discrepancies in reported antimicrobial activity (e.g., active against S. aureus but inactive in replicate studies).
Resolution :

  • Re-evaluate Assay Conditions : Ensure consistent inoculum size (1×10^6 CFU/mL) and compound solubility (use 0.1% Tween-80 to prevent aggregation) .
  • Check for Efflux Pump Activity : Use S. aureus strains lacking NorA efflux pumps to confirm intrinsic activity .

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